2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde
Description
Properties
Molecular Formula |
C27H18O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C27H18O3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-18H |
InChI Key |
DGYIFCHRANNJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C3=CC=CC=C3C=O)C4=CC=CC=C4C=O |
Origin of Product |
United States |
Preparation Methods
Suzuki Cross-Coupling-Based Synthesis
The most common and robust approach to synthesize multi-aryl aldehydes like 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde involves Suzuki cross-coupling reactions between arylboronic acids and aryl halides bearing aldehyde substituents.
- Starting Materials : Typically, 1,3,5-tribromobenzene or 3,5-dibromobenzaldehyde derivatives are used as central cores.
- Coupling Partners : 2-formylphenylboronic acid or its derivatives provide the formylphenyl substituents.
- Catalysts and Conditions : Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are employed in the presence of bases like potassium carbonate in aqueous or organic solvents.
- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purification : Column chromatography on silica gel with eluent mixtures such as ethyl acetate/petroleum ether is standard.
Example Synthesis (adapted from related biphenyl aldehyde syntheses):
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Suzuki Coupling | 1,3,5-tribromobenzene + 2-formylphenylboronic acid, Pd catalyst, K2CO3, aqueous-organic solvent, reflux or 50-80°C, 12-24 h | Formation of triaryl aldehyde intermediate |
| 2. Purification | Silica gel chromatography (EtOAc/hexane) | Isolated pure 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde |
This method benefits from high selectivity and the ability to introduce aldehyde groups pre-formed on the boronic acid, avoiding harsh formylation conditions post-coupling.
Formylation of Preassembled Triaryl Compounds
An alternative approach involves:
- Synthesizing the triaryl core without aldehyde groups.
Subsequent formylation of the aromatic rings using methods such as:
- Vilsmeier-Haack reaction : Using POCl3 and DMF to introduce formyl groups on activated aromatic rings.
- Reimer-Tiemann reaction : For phenolic derivatives, although less common for this compound.
- Oxidation of methyl groups : Converting methyl substituents on aromatic rings to aldehydes using oxidants like manganese dioxide.
This approach is less favored due to potential overreaction and difficulty in controlling regioselectivity.
Multi-Step Synthesis Involving Protecting Groups and Functional Group Transformations
In complex cases, protecting groups such as acetals are introduced to mask aldehyde groups during cross-coupling or other functionalization steps to prevent side reactions.
- Example: Protect aldehydes as acetals during Suzuki coupling, then deprotect under acidic conditions to regenerate aldehydes.
- Subsequent oxidation or reduction steps may be employed to fine-tune the aldehyde functionalities.
This strategy is detailed in synthetic studies of related multi-aryl aldehydes and biphenyl derivatives.
Reaction Conditions and Catalysts
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(OAc)2 + phosphine ligands | 2-5 mol% loading |
| Base | K2CO3, Na2CO3, Cs2CO3 | Aqueous or organic solvents |
| Solvent | Toluene, THF, DMF, aqueous mixtures | Degassed solvents under inert atmosphere |
| Temperature | 50-80°C | Controlled to avoid aldehyde degradation |
| Reaction Time | 12-24 hours | Monitored by TLC |
| Workup | Filtration, solvent evaporation, chromatographic purification | Silica gel chromatography standard |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC) : To monitor reaction completion.
- Column Chromatography : Silica gel with ethyl acetate/petroleum ether gradients to isolate pure product.
- NMR Spectroscopy : To confirm aldehyde proton signals (~10 ppm in 1H NMR) and aromatic protons.
- Mass Spectrometry : To verify molecular weight and purity.
- Infrared Spectroscopy (IR) : Characteristic aldehyde C=O stretch around 1700 cm^-1.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Suzuki Cross-Coupling | Coupling formylated boronic acids with aryl bromides | High selectivity, mild conditions | Requires expensive catalysts |
| Post-Synthesis Formylation | Formylation of triaryl core (Vilsmeier-Haack) | Direct introduction of aldehydes | Regioselectivity challenges |
| Protecting Group Strategy | Acetal protection, coupling, deprotection | Prevents aldehyde degradation | More steps, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated benzaldehyde derivatives.
Scientific Research Applications
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Reactivity in Catalytic Hydrogenation
Benzaldehyde derivatives exhibit varied reactivity in hydrogenation depending on substituents. For example, benzaldehyde undergoes catalytic hydrogenation with Hantzsch ester and tris[3,5-bis(trifluoromethyl)phenyl]borane, achieving high efficiency due to the electron-withdrawing trifluoromethyl groups enhancing Lewis acid activation . Additionally, the electron-deficient aromatic system could alter catalytic pathways compared to mono-aldehydes like 3,5-bis(trifluoromethyl)benzaldehyde (used in multi-component couplings, yielding 60% product ).
Multi-Component Coupling Reactions
3,5-Bis(trifluoromethyl)benzaldehyde participates in three-component couplings with KI and aryl triflates, yielding iodinated alcohols (60% yield) . The target compound’s multiple aldehyde groups could enable similar reactions but with increased complexity. For instance, nucleophilic attack at multiple sites might lead to branched or polymeric products, contrasting with mono-aldehyde systems.
Solubility and Stability
4-Iodobenzaldehyde is insoluble in water and sensitive to light/air . The target compound’s three aromatic aldehyde groups likely reduce water solubility further due to increased hydrophobicity, though polar aldehyde moieties might enhance solubility in aprotic solvents (e.g., THF or DMF). Stability under catalytic conditions (e.g., exposure to Lewis acids) may also differ due to electronic effects from the conjugated aromatic system.
| Compound | Solubility in Water | Stability Notes |
|---|---|---|
| 4-Iodobenzaldehyde | Insoluble | Light/air-sensitive |
| Target Compound | Likely insoluble | Potential sensitivity to oxidants |
Electronic and Steric Effects
Compared to 2-(trifluoromethyl)benzaldehyde (electron-withdrawing CF₃ group ), the target compound’s formyl substituents are also electron-withdrawing but offer reactive sites for condensation. Steric hindrance from the three bulky benzaldehyde groups may impede reactions requiring planar transition states (e.g., Diels-Alder), unlike smaller aldehydes like benzaldehyde .
Key Research Findings
- Catalytic Challenges : The steric bulk of the target compound may necessitate tailored catalysts (e.g., bulk-tolerant Lewis acids) for efficient transformations, unlike smaller aldehydes .
- Synthetic Versatility: Its multi-aldehyde structure could enable hierarchical assembly in MOFs or dendrimers, contrasting with mono-aldehydes used in porphyrin synthesis (e.g., 4-Iodobenzaldehyde ).
- Electronic Profile : Conjugation across the polyaromatic system may enhance charge transfer in materials applications, differing from localized electronic effects in 3,5-bis(trifluoromethyl)benzaldehyde .
Biological Activity
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde features a complex structure characterized by multiple aromatic rings and aldehyde functional groups. Its molecular formula is , and it exhibits properties typical of benzaldehyde derivatives, such as reactivity towards nucleophiles and potential for redox activity.
Cytotoxic Activity
Recent studies have investigated the cytotoxic effects of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde on various cancer cell lines. The compound was tested against human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (Bel-7402) cell lines.
Table 1: Cytotoxic Activity of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde
The results indicate that the compound exhibits significant anticancer activity, particularly against HL-60 cells, suggesting its potential as a lead compound for further drug development.
Antimicrobial Properties
The antimicrobial activity of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde has also been explored. The compound was evaluated against various bacterial strains and fungi to determine its efficacy as an antimicrobial agent.
Table 2: Antimicrobial Activity of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Candida albicans | 100 |
The findings suggest that the compound possesses moderate antimicrobial properties, effective against both bacterial and fungal pathogens.
The mechanisms underlying the biological activities of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde are multifaceted. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its interaction with cellular targets can disrupt critical metabolic processes in pathogens.
Case Study: Apoptosis Induction in HL-60 Cells
A detailed investigation into the apoptotic effects of the compound on HL-60 cells revealed:
- Caspase Activation : Increased levels of activated caspases were observed following treatment with the compound.
- ROS Generation : A significant rise in intracellular ROS levels was noted, correlating with cytotoxicity.
- Cell Cycle Arrest : Flow cytometry analysis indicated G1 phase arrest in treated cells.
These findings highlight the potential of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde as a chemotherapeutic agent through its ability to induce apoptosis and inhibit cell proliferation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde, and what are their key challenges?
- Methodology : Multi-step synthesis typically involves:
Core framework construction : Suzuki-Miyaura cross-coupling reactions to assemble the central phenyl ring with aryl boronic acid derivatives.
Formylation : Selective introduction of aldehyde groups using formylating agents (e.g., Vilsmeier-Haack reaction or Duff reaction) .
- Key challenges :
- Regioselectivity : Ensuring formylation occurs exclusively at the 2-positions of peripheral phenyl rings.
- Steric hindrance : Managing reactivity due to the crowded aromatic system.
- Validation : Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary methods :
- NMR spectroscopy : and NMR to confirm the presence and positions of formyl groups and aromatic protons. For example, aldehyde protons typically resonate at δ 9.8–10.2 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS or MALDI-TOF) .
- Infrared (IR) spectroscopy : Strong absorption bands near 1700 cm (C=O stretch) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the formylation of peripheral phenyl rings in this compound?
- Approaches :
- Directing groups : Use meta-directing substituents (e.g., halogens) to guide formylation to desired positions.
- Temperature modulation : Lower temperatures (< 0°C) reduce side reactions during electrophilic aromatic substitution .
- Catalytic systems : Tris[3,5-bis(trifluoromethyl)phenyl]borane enhances electrophilic activation of formylating agents, improving selectivity .
- Validation : Comparative NMR analysis of reaction intermediates to track regiochemical outcomes.
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density functional theory (DFT) :
- Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or redox reactions.
- Molecular dynamics (MD) simulations : Study steric effects in solution-phase interactions (e.g., solvent accessibility of aldehyde groups).
- Validation : Compare computed NMR chemical shifts with experimental data to refine models .
Q. How do the multiple aldehyde groups influence catalytic applications of this compound?
- Applications :
- Ligand design : Aldehydes act as precursors for Schiff base ligands in coordination chemistry.
- Catalytic hydrogenation : Evaluate interactions with Hantzsch esters or borane catalysts (e.g., tris[3,5-bis(trifluoromethyl)phenyl]borane) for selective reduction .
- Experimental design :
- Kinetic studies under varying pressures/temperatures.
- In situ IR monitoring of aldehyde conversion rates.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for similar aldehyde-containing compounds?
- Root causes :
- Polymorphism : Different crystal packing modes due to solvent or temperature variations.
- Refinement errors : Overfitting in SHELXL due to weak diffraction data .
- Mitigation strategies :
- Collect high-resolution data (resolution ≤ 0.8 Å).
- Validate refinement with R-factor convergence tests and electron density maps.
Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound?
- Chromatography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
